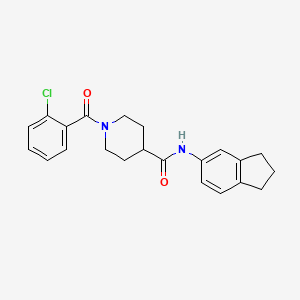

![molecular formula C23H17NOS3 B4631863 4,4-dimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4631863.png)

4,4-dimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Overview

Description

Synthesis Analysis

The synthesis of derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, including the compound , involves hybrid and chimeric derivatives where the tricyclic fragment is linearly bound or condensed with another heterocyclic fragment. This process has led to the identification of substances with pleiotropic activity, showcasing chemoprotective and antitumor activities. The derivatives have been evaluated for their inhibitory effects against a number of kinases, identifying compounds with significant inhibition capabilities, thereby highlighting their potential in drug development for treating cancer and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).

Molecular Structure Analysis

The molecular structure of these compounds, including the 4,4-dimethyl derivative, is characterized by a tricyclic fragment that exhibits significant versatility in chemical reactions. The structural design facilitates the creation of novel heterocyclic systems through reactions with oxalyl chloride, followed by 1,3-dipolar cycloaddition and diene synthesis, leading to the development of polycondensed heterocyclic systems. This structural flexibility underpins the compound's potential in synthesizing diverse chemical entities (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).

Chemical Reactions and Properties

The compound participates in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles, demonstrating a reduced rate of cycloaddition with decreased electron-deficiency of the triple bond. This behavior leads to the formation of substituted 4-(1′,3′-dithiol-2′-ylidene)-1,2-dihydroquinoline-3-thiones, indicating a complex reactivity pattern that can be harnessed for synthesizing novel chemical entities with potential biological activities (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).

Scientific Research Applications

Protein Kinase Inhibitors

The compound has been explored for its potential as a protein kinase inhibitor. A study highlighted the synthesis of derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, identifying substances with activities including chemoprotective and antitumor activities. These derivatives exhibited significant inhibition against various kinases, showcasing their promise in cancer and other multifactorial diseases treatment (Medvedeva & Shikhaliev, 2022).

Luminescent Properties

The luminescent properties of naphtho[2,3-f]quinoline derivatives, which can be related to the structural family of the compound , have been examined. These derivatives display good luminescent properties in solutions, suggesting potential applications as organic electroluminescent (EL) media, indicating a pathway for the development of new materials for electronic and photonic devices (Tu et al., 2009).

Cycloaddition Reactions

Research into the behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles has been documented. This investigation provides insights into the compound's chemical reactivity, forming various derivatives that could have implications in material science and synthetic chemistry (Shikhaliev et al., 1999).

properties

IUPAC Name |

(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NOS3/c1-23(2)20-19(22(26)28-27-20)17-11-5-6-13-18(17)24(23)21(25)16-12-7-9-14-8-3-4-10-15(14)16/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORWMPBAYOYDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=CC5=CC=CC=C54)C(=S)SS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(1-naphthyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

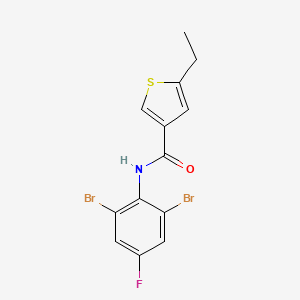

![methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4631796.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4631806.png)

![ethyl 5-(aminocarbonyl)-2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4631811.png)

![3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4631815.png)

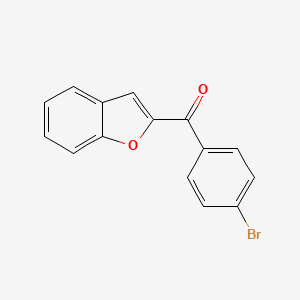

![2-(2,4-dichlorobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4631833.png)

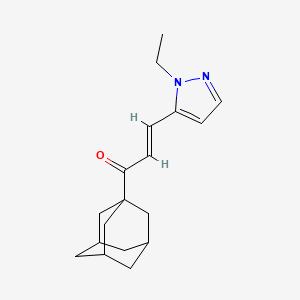

![5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4631838.png)

![2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B4631855.png)

![ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4631856.png)

![butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4631862.png)

![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4631873.png)